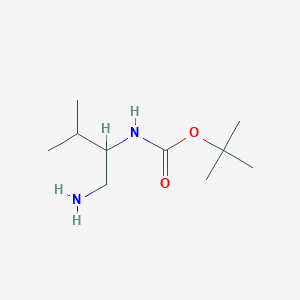

2-(Boc-amino)-3-methylbutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZYOHYPBQYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871235-24-4 | |

| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of a Valine-Derived Intermediate

An In-Depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine: A Chiral Building Block for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 871235-24-4), a crucial chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its chemical properties, strategic applications, and detailed, field-proven experimental protocols, offering insights grounded in established chemical principles.

In the precise world of pharmaceutical synthesis, the three-dimensional arrangement of atoms is paramount to a drug's efficacy and safety.[1] Chiral building blocks, molecules with non-superimposable mirror images, are the foundational components that allow chemists to construct these intricate architectures with stereochemical precision.[2][3] this compound, structurally derived from the amino acid valine, is a prime example of such a vital intermediate.

Its structure features two key elements: a chiral center that imparts specific three-dimensionality, and a tert-butyloxycarbonyl (Boc) protecting group on one of its two amine functionalities. The Boc group is a cornerstone of modern peptide and medicinal chemistry, prized for its stability across a wide range of reaction conditions and its clean, selective removal under acidic treatment.[4][5] This dual functionality makes this compound an invaluable asset for introducing a chiral diamine synthon, enabling the synthesis of complex molecules with controlled stereochemistry, a critical factor for minimizing off-target effects and maximizing therapeutic outcomes.[6]

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key specifications for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 871235-24-4 | [7][8] |

| IUPAC Name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | [9][10] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [7] |

| Molecular Weight | 202.29 g/mol | [7] |

| Appearance | Liquid | [8] |

| Boiling Point | 292.4 ± 23.0 °C (Predicted) | [8] |

| Density | 0.961 - 1.0 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane | [8] |

| SMILES | CC(C)C(CN)NC(=O)OC(C)(C)C | [7][9] |

The Boc Protecting Group: A Tool for Selective Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably one of the most important amine protecting groups in organic synthesis.[4] Its widespread use stems from a crucial balance of stability and liability. It is resistant to catalytic hydrogenation, basic conditions, and many nucleophiles, allowing for extensive chemical modifications elsewhere in a molecule.[5] However, it can be efficiently and selectively cleaved under acidic conditions.

This selective removal is the key to its utility. The most common mechanism for Boc deprotection is acid-catalyzed hydrolysis.[11] The process is initiated by the protonation of the carbamate oxygen, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[4] This cation is typically scavenged or fragments into isobutylene gas.

Caption: Acid-catalyzed Boc deprotection mechanism.

Core Experimental Protocols: Boc Group Removal

The removal of the Boc group is a foundational step for utilizing this compound in subsequent synthetic transformations, such as peptide coupling or alkylation. The choice of method depends on the substrate's sensitivity to acid and the desired scale.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method. TFA is a strong acid that effectively cleaves the Boc group at room temperature.[11] DCM is an excellent solvent for a wide range of organic compounds.

Rationale:

-

TFA: A strong, volatile acid that ensures rapid and complete reaction. Its volatility makes it easy to remove under reduced pressure.

-

DCM: A relatively inert solvent that provides good solubility for both the starting material and the intermediate.

-

Aqueous Bicarbonate Wash: Essential for neutralizing the excess TFA and the protonated amine product, allowing for extraction of the free amine into the organic layer.

-

Anhydrous Drying Agent: Removes residual water from the organic phase before solvent evaporation to yield a clean product.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM), typically using a 0.1 to 0.5 M concentration.

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

-

Reaction: Stir the mixture at room temperature. The reaction is often complete in 15 to 60 minutes.[4] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Workup: Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the deprotected free amine.

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane

Using HCl in an organic solvent is another standard and highly effective method.[4] A key advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, which can simplify purification.

Rationale:

-

HCl in Dioxane: A commercially available, strong acid solution that avoids the use of water.

-

Precipitation: The formation of the amine hydrochloride salt as a solid removes it from the solution, driving the reaction to completion and often yielding a product of high purity after simple filtration.

-

Ether Wash: Diethyl ether is used to wash the filtered solid, as the hydrochloride salt is typically insoluble in it, effectively removing any non-polar organic impurities.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it neat.

-

Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration.

-

Purification: Wash the collected solid with a solvent like diethyl ether to remove residual starting material and impurities.

-

Drying: Dry the hydrochloride salt under vacuum. The free amine can be obtained by neutralizing a solution of the salt with a base and extracting it into an organic solvent.

Caption: Experimental workflow for HCl/Dioxane deprotection.

Application in Multi-Step Synthesis

The true value of this compound is realized when it is incorporated into a larger synthetic plan. After deprotection, the resulting chiral 1,2-diamine is a potent nucleophile, ready for the next reaction, such as amide bond formation in peptide synthesis.[12][13]

Caption: Logical flow for using the building block in synthesis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with volatile reagents like DCM and TFA or corrosive solutions like HCl in dioxane.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from sources of ignition and strong oxidizing agents.[8]

-

Handling Acids: Strong acids like TFA and HCl are corrosive and should be handled with extreme care to avoid contact with skin, eyes, and the respiratory tract.[16]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 871235-24-4) is more than just a chemical intermediate; it is a strategic tool for imparting chirality and functionality in the synthesis of complex molecules. Its well-behaved Boc-protecting group allows for robust and selective deprotection, unlocking a versatile chiral diamine for use in drug discovery and peptide synthesis. By understanding its properties and mastering the reliable protocols for its use, researchers can effectively leverage this building block to construct novel therapeutics and advance the frontiers of medicinal chemistry.

References

-

The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Chiral building blocks: Significance and symbolism. (2025, March 2). Wisdom Library. Retrieved January 4, 2026, from [Link]

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]

-

Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. (2021, January 22). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). ResearchGate. Retrieved January 4, 2026, from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]

-

Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018, December 24). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Product Details: N-Boc-[1-(aminomethyl)-2-methylpropyl]amine. (n.d.). Fondchem. Retrieved January 4, 2026, from [Link]

-

This compound CAS 871235-24-4. (n.d.). BIOSYNCE. Retrieved January 4, 2026, from [Link]

-

Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

methylbutyl suppliers USA. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral building blocks: Significance and symbolism [wisdomlib.org]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Error-文件操作失败 [fondchemical.com]

- 8. biosynce.com [biosynce.com]

- 9. Page loading... [guidechem.com]

- 10. methylbutyl suppliers USA [americanchemicalsuppliers.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Synthesis of 2-(Boc-amino)-3-methylbutylamine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic methodologies for preparing 2-(Boc-amino)-3-methylbutylamine, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. The document emphasizes not only the procedural steps but also the underlying chemical principles, strategic considerations, and practical insights essential for successful synthesis. The primary focus is on a robust and widely applicable route starting from the readily available amino acid, L-valine. This guide is intended for an audience of professional researchers, scientists, and process chemists who require a thorough understanding of this synthesis for their research and development endeavors.

Introduction: The Significance of this compound

This compound, the N-Boc protected form of L-valinamine, is a crucial chiral intermediate in the synthesis of complex organic molecules. Its structural motif, featuring a vicinal diamine with a chiral center derived from a natural amino acid, makes it a valuable component in the construction of peptidomimetics, enzyme inhibitors, and various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, providing essential orthogonality in multi-step synthetic campaigns[1][2]. This guide delineates a reliable synthetic pathway, offering both strategic rationale and detailed experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several perspectives. The most logical and cost-effective strategy, which will be the focus of this guide, leverages the chiral pool by starting with L-valine. This approach ensures the desired stereochemistry is established from the outset.

The overall transformation involves two key stages:

-

N-terminal Protection : The α-amino group of L-valine is protected with the Boc group.

-

Carboxylic Acid Reduction : The carboxyl group is converted into a primary aminomethyl group (-CH₂NH₂).

This sequence is favored due to the commercial availability of L-valine and the well-established protocols for both Boc protection and the functional group transformations required.

Caption: High-level workflow for the synthesis of the target molecule from L-Valine.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a validated, step-by-step methodology for the synthesis, grounded in established chemical principles.

Part I: N-Boc Protection of L-Valine

Principle & Rationale: The first step is the protection of the nucleophilic α-amino group of L-valine to prevent it from interfering in subsequent reduction steps. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. The reaction is typically performed using di-tert-butyl dicarbonate, (Boc)₂O, which is a safer and more convenient reagent than the corresponding chloroformate.[3][4] A base is required to deprotonate the ammonium salt of the amino acid and to neutralize the acid byproduct of the reaction, driving the equilibrium towards the protected product.[2][5]

Experimental Protocol: Synthesis of Boc-L-Valine

-

Dissolution: To a 1 L round-bottom flask, add L-valine (1.0 eq.) and dissolve it in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes. Ensure the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v) and staining with ninhydrin (the starting material will stain purple/blue, while the Boc-protected product will not).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a cold 1 M aqueous citric acid or hydrochloric acid (HCl) solution. The product will precipitate as a white solid or oil.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

-

Purification & Isolation:

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Valine, typically as a white solid or viscous oil. The product is often of sufficient purity to be used in the next step without further purification.[5]

-

| Reagent | Molar Eq. | Purpose |

| L-Valine | 1.0 | Starting Material |

| (Boc)₂O | 1.1 | Boc Protecting Agent |

| NaOH | ~2.0 | Base |

| Dioxane/Water | - | Solvent System |

| Citric Acid / HCl | As needed | Acid for Precipitation |

| Ethyl Acetate | - | Extraction Solvent |

Part II: Conversion of Boc-L-Valine to this compound

This critical transformation is most reliably achieved in a two-step sequence: formation of the primary amide (Boc-L-valinamide) followed by its reduction.

Principle & Rationale: Direct reduction of a carboxylic acid to a primary amine is challenging. A more controlled method involves first converting the acid to a primary amide. This is an amide coupling reaction. To facilitate this, the carboxylic acid must be "activated" to make it a better electrophile for attack by an ammonia equivalent. A common and effective method is using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[6] HOBt reacts with the activated acid to form an active ester, which suppresses side reactions and minimizes the risk of racemization at the chiral α-carbon.[6]

Experimental Protocol: Amide Formation

-

Setup: Dissolve Boc-L-Valine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C. Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.

-

Amination: Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or alternatively, add a solution of ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude Boc-L-Valinamide can be purified by flash column chromatography on silica gel or by recrystallization to yield a white solid.

Principle & Rationale: The final step is the reduction of the primary amide to the primary amine. Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective choice. Borane (BH₃), often used as a THF complex (BH₃·THF), is another excellent option that can offer milder conditions and different work-up procedures. Unlike LiAlH₄, BH₃ typically does not reduce esters or nitro groups, offering different chemoselectivity if needed. For this specific transformation, both are effective.

Caption: Simplified mechanism of amide reduction using a strong hydride reagent.

Experimental Protocol: Amide Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve Boc-L-Valinamide (1.0 eq.) in anhydrous THF and add it dropwise via the addition funnel to the LiAlH₄ suspension. Caution: This reaction is highly exothermic, and hydrogen gas is evolved. Maintain slow addition and efficient cooling.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

Quenching (Fieser Work-up):

-

Cool the reaction mixture to 0 °C.

-

Extreme Caution: The following quench must be performed slowly and carefully behind a blast shield. Sequentially and dropwise, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.

-

-

Isolation:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The product can be purified by flash column chromatography on silica gel, often using a gradient elution with DCM/Methanol containing a small amount of triethylamine (~1%) to prevent the product from streaking on the column.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and stereochemical integrity. The spectra should show characteristic peaks for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the isopropyl group, and the diastereotopic protons of the newly formed -CH₂NH₂ group.

-

Mass Spectrometry (MS): To confirm the molecular weight. Expect to see the [M+H]⁺ ion in ESI-MS.

-

Purity Analysis: Typically performed using HPLC or LC-MS.

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under a strictly inert atmosphere by trained personnel. The quenching procedure is extremely hazardous and must be performed with extreme care and appropriate personal protective equipment (PPE).

-

Anhydrous Solvents: THF and other ethereal solvents can form explosive peroxides upon storage. Always test for peroxides before use, especially before distillation.

Conclusion

The synthesis of this compound from L-valine is a robust and reliable process that provides access to a valuable chiral building block. The presented multi-step sequence, involving Boc protection, amide formation, and subsequent reduction, represents a field-proven approach. Success in this synthesis hinges on careful execution of the experimental protocols, particularly the handling of reactive reagents like lithium aluminum hydride, and diligent monitoring of the reaction progress. This guide provides the necessary detail and rationale to empower researchers to confidently and safely produce this important chemical intermediate for their advanced research applications.

References

2-(Boc-amino)-3-methylbutylamine molecular weight

An In-depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block derived from L-valine. We delve into its core physicochemical properties, outline a standard synthetic pathway, and detail the analytical methodologies required for its structural verification and quality control. The narrative emphasizes the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group in multi-step organic synthesis and highlights the applications of this diamine intermediate in the development of complex pharmaceutical agents. This document is intended to serve as an expert resource, equipping researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Role of Boc-Protected Diamines

In the landscape of modern drug discovery, the precise assembly of complex molecular architectures is paramount. Chiral building blocks—small, enantiomerically pure molecules—serve as foundational components for constructing sophisticated drug candidates with high stereochemical fidelity. Among these, derivatives of natural amino acids are particularly valuable due to their inherent chirality and biocompatibility.

This compound, also known as tert-butyl (1-amino-3-methylbutan-2-yl)carbamate, is a derivative of the amino acid L-valine. Its structure incorporates two key features that make it a highly strategic intermediate:

-

A Chiral Backbone: The valine-derived scaffold provides a specific three-dimensional orientation, which is often critical for achieving selective interactions with biological targets like enzymes and receptors.

-

A Differential Protection Strategy: The molecule contains two amine groups, one of which is "masked" by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.[1] This differential protection allows for selective chemical manipulation at the free primary amine without disturbing the Boc-protected secondary amine, enabling the sequential construction of complex molecules.[2][3]

This guide will explore the essential technical details of this compound, from its fundamental properties to its practical application and analysis.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

Chemical Structure

The structure consists of a 3-methylbutane backbone with amine groups at positions 1 and 2. The amine at position 2, adjacent to the chiral center, is protected with a Boc group.

Caption: General synthetic workflow from L-Valine.

Detailed Experimental Protocol: Synthesis of Boc-L-Valinamide

This protocol describes the conversion of Boc-L-Valine to its corresponding primary amide, a key intermediate.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-L-Valine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the activated HOBt-ester is the key to preventing racemization. [4]3. Amine Coupling: In a separate flask, dissolve ammonium chloride (NH₄Cl) (1.5 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated Boc-L-Valine mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Work-up and Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with an organic solvent like Ethyl Acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Boc-L-Valinamide can then be purified by column chromatography on silica gel.

Note: The subsequent reduction of the amide to the target diamine is typically achieved with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF.

Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is employed for this purpose. [5]

Caption: Standard analytical workflow for quality control.

Key Spectroscopic Signatures

-

¹H NMR Spectroscopy: This is the most powerful technique for confirming the successful installation of the Boc group. The nine equivalent protons of the tert-butyl group produce a large, sharp singlet signal in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm . [1][5]The other protons of the valine backbone will appear as multiplets at characteristic chemical shifts.

-

¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbonyl carbon of the carbamate (~155 ppm). [5]* Mass Spectrometry (MS): Electrospray Ionization (ESI) MS will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.3.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. [5]2. Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity. [1]4. Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz, 16 scans, 1-second relaxation delay). [5]5. Data Processing: Process the raw data via Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all peaks. Confirm the presence of a singlet at ~1.4 ppm that integrates to 9 protons relative to other signals in the molecule. [1]

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate. Its utility lies in its ability to introduce a specific chiral fragment into a larger molecule.

-

Peptidomimetics: The molecule can be used to synthesize non-natural peptide-like structures where the free amine can be acylated or alkylated to extend a chain. These peptidomimetics often have improved metabolic stability and oral bioavailability compared to natural peptides. [6]* Enzyme Inhibitors: As a derivative of valine, it can be incorporated into the synthesis of inhibitors for proteases or other enzymes that recognize valine residues in their substrates.

-

Asymmetric Synthesis: The chiral center can be used to direct the stereochemistry of subsequent reactions, making it a valuable tool in asymmetric synthesis. [2]* Scaffold Decoration: In lead optimization, the free amine provides a convenient handle for attaching various functional groups to a core scaffold, allowing for the rapid exploration of structure-activity relationships (SAR). The Boc group ensures that this modification occurs selectively at the desired position. [3][7] The streamlined synthesis and high purity achievable with Boc-protected building blocks like this one are crucial for efficient and cost-effective drug discovery processes. [6]

Conclusion

This compound stands as a testament to the power of protecting group chemistry in modern pharmaceutical development. By providing a stable, chiral, and synthetically versatile platform, it enables the precise construction of complex molecular entities. Its well-defined physicochemical properties and clear analytical signatures make it a reliable and robust tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and strategic application, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the creation of next-generation therapeutics.

References

- Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.

- Boc-D-Val-OH: Your Essential Protected Amino Acid for Advanced Peptide Synthesis and Drug Discovery. BOC Sciences.

- This compound | 871235-24-4. ChemicalBook.

- This compound. Biotuva Life Sciences.

- This compound CAS 871235-24-4. BIOSYNCE.

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.

- Boc-D-valine. Chem-Impex.

- BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers. Qingdao Fengchen Technology and trade.

- Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2. PubChem.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical.

- (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. PubChem.

- Application Note: A Detailed Guide to Boc-L-Valine Coupling Reactions. Benchchem.

- 871235-24-4|this compound. BLDpharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

A Senior Application Scientist's In-depth Technical Guide to Boc-Protected Valine-Derived Amines

Foreword

In the landscape of modern drug discovery and development, the precise construction of chiral molecules is paramount. Among the vast toolkit available to the medicinal chemist, chiral amino acids stand out as versatile and readily accessible building blocks. This guide focuses on a particularly valuable class of synthetic intermediates: Boc-protected valine-derived amines. The strategic combination of the robust tert-butyloxycarbonyl (Boc) protecting group with the inherent stereochemistry of valine provides a powerful scaffold for the synthesis of complex, high-value molecules. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and innovative synthesis.

The Strategic Imperative: Why Boc-Protected Valine?

The utility of Boc-protected valine-derived amines stems from the synergistic interplay of its three core components: the valine backbone, its inherent chirality, and the Boc protecting group.

-

The Valine Scaffold: The isopropyl side chain of valine imparts a distinct steric footprint, crucial for specific molecular recognition events at biological targets such as enzyme active sites or protein-protein interfaces. Its non-polar nature contributes to the overall lipophilicity of a molecule, a key parameter in determining pharmacokinetic properties.

-

Chiral Integrity: As a naturally occurring L-amino acid, valine provides a reliable and cost-effective source of a specific stereocenter. Maintaining this chiral integrity throughout a synthetic sequence is often critical for achieving the desired biological activity and avoiding off-target effects associated with other stereoisomers.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[1][2] It is exceptionally stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, providing broad orthogonality with other protecting groups like Fmoc and Cbz.[3] Critically, the Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which proceeds via a stable tert-butyl cation intermediate.[1][2][4] This predictable and clean deprotection is a cornerstone of its widespread application.

These attributes make Boc-protected valine-derived amines highly sought-after intermediates in the synthesis of peptide mimetics, protease inhibitors, and other complex chiral molecules with therapeutic potential.[5][6][7][8]

Synthetic Pathways to Boc-Valine Derived Amines

The construction of Boc-protected valine-derived amines is typically achieved via two principal and reliable synthetic strategies: the reductive amination of a Boc-valine derived aldehyde (Boc-valinal) or the reduction of a pre-formed Boc-valine amide. The selection of the optimal route is a strategic decision guided by factors such as the nature of the desired amine, functional group tolerance, and scalability.

Pathway A: Reductive Amination

Reductive amination is a robust and versatile C-N bond-forming reaction that proceeds through an imine intermediate.[9] This one-pot process is highly efficient for generating a diverse library of amines.[10][11][12]

Causality Behind the Workflow: The process begins with the formation of an imine from the aldehyde (Boc-valinal) and a primary or secondary amine, a reaction that is often catalyzed by mild acid.[13] The in-situ formed imine is then immediately reduced to the target amine. The key to success is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, which minimizes over-alkylation.[10][12][13]

Experimental Protocol: Tandem Reductive Amination/N-Boc Protection

This state-of-the-art protocol describes a one-pot synthesis of a secondary amine, followed by in-situ Boc protection of the newly formed amine.[10][11][12]

-

Reaction Setup: To a solution of the aldehyde (e.g., Boc-valinal, 1.0 equiv.) and a primary amine hydrochloride salt (1.0 equiv.) in dichloromethane (DCM), add triethylamine (Et₃N, 2.2 equiv.) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Boc Protection & Reduction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) followed by sodium triacetoxyborohydride (STAB, 2.5 equiv.).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow: Reductive Amination Pathway

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. BOC Protection and Deprotection [pt.bzchemicals.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Role of 2-(Boc-amino)-3-methylbutylamine in organic synthesis

An In-Depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine in Organic Synthesis

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant utility in modern organic synthesis. Derived from the natural amino acid L-valine, this molecule's unique structural features—a primary amine for further functionalization and a Boc-protected secondary amine—make it an invaluable intermediate. This document explores its core properties, synthesis, and critical roles in the development of pharmaceuticals, peptidomimetics, and chiral ligands. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with actionable knowledge for leveraging this versatile compound in their synthetic endeavors.

Introduction: The Strategic Value of a Valine-Derived Building Block

In the landscape of asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount. Chiral amines, in particular, form the backbone of a vast number of pharmaceuticals and biologically active compounds, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment.[1] this compound emerges as a strategically important molecule in this context. It is a chiral diamine where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, rendering the other available for selective reaction.

Its structural heritage from L-valine imparts a specific stereochemistry and a bulky isopropyl group, which can be crucial for inducing stereoselectivity in subsequent reactions or for mimicking protein-receptor interactions. This guide will dissect the multifaceted roles of this compound, positioning it not merely as an intermediate but as a cornerstone for constructing molecular complexity.[2][3][]

Key Physicochemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 871235-24-4 | [2][5] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 202.29 g/mol | [5][6] |

| Appearance | Orange viscous oil | [7] |

The Synthetic Foundation: Protection and Utility

The utility of this compound is intrinsically linked to the chemistry of the Boc protecting group. The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing for extensive chemical manipulation of other parts of the molecule.[8] Its true power lies in its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the amine with minimal side reactions.[9] This orthogonal stability is fundamental to multi-step synthetic strategies.[8]

Caption: General synthetic pathway from L-Valine.

While the direct synthesis is proprietary to manufacturers, a logical and common route starts from the readily available chiral pool starting material, L-valine.[10][11] The carboxylic acid is reduced to the corresponding amino alcohol, L-valinol. The primary amino group is then selectively protected with a Boc group. The resulting hydroxyl group is activated (e.g., via tosylation) and subsequently converted to the primary amine, yielding the target compound.

Core Applications in Advanced Organic Synthesis

The strategic placement of a protected and a free amine on a chiral scaffold makes this compound a versatile tool for several high-value applications.

Keystone in Pharmaceutical Synthesis

Chiral amines are fundamental building blocks for countless active pharmaceutical ingredients (APIs).[12] The valine-derived structure of this compound is used as a key intermediate to introduce specific stereocenters into drug candidates, which is often critical for biological activity and efficacy.[7]

A pertinent example of the utility of the underlying (S)-2-amino-3-methylbutane scaffold (the deprotected core) is in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener.[12] The chiral amine is incorporated in a key step to build the final complex molecule, highlighting the importance of this structural motif in creating compounds with precise pharmacological profiles.[12]

Caption: Workflow for API synthesis.

Synthesis of Advanced Peptidomimetics

Peptidomimetics are designed to mimic natural peptides while overcoming their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability.[13][14] this compound serves as an excellent scaffold for building these structures.

By incorporating this valine-like backbone, chemists can create mimics that retain the spatial orientation of the natural peptide's side chains, crucial for receptor binding. The primary amine can be acylated to extend the peptide chain, while the Boc-protected amine can be deprotected at a later stage for cyclization or further modification. This approach is particularly relevant in developing novel antimicrobial agents that mimic the cationic and amphiphilic properties of natural antimicrobial peptides (AMPs).[13]

Precursor for Chiral Ligands and Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the availability of effective chiral ligands to control the stereochemical outcome of reactions.[15] Chiral β-aminophosphines, for instance, are powerful ligands for a variety of metal-catalyzed transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions.[10]

The synthesis of these ligands often starts from chiral amino alcohols.[10] N-Boc-L-valinol, a direct precursor to this compound, can be converted into a valuable chiral phosphine ligand. The process involves activating the hydroxyl group (e.g., as a tosylate) and then displacing it with a phosphide source like potassium diphenylphosphide.[10] The resulting N-Boc aminophosphine can then be deprotected to yield the final ligand. This demonstrates how the valine-derived scaffold is a gateway to creating powerful tools for asymmetric synthesis.

Caption: Synthesis of a chiral aminophosphine ligand.

Validated Experimental Protocols

To ensure reproducibility and success, the following self-validating protocols for the protection and deprotection of the amine functionality are provided.

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a general and highly efficient method for the N-tert-butoxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc₂O).[16][17]

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

-

Base Addition: Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected amine.

Protocol 2: Boc Deprotection under Acidic Conditions

This protocol outlines the standard procedure for cleaving the Boc group to liberate the free amine using trifluoroacetic acid (TFA).[9]

-

Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a dry solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise. The volume ratio of DCM to TFA is typically between 1:1 and 4:1.

-

Reaction: Stir the reaction at room temperature for 1-3 hours. The evolution of CO₂ gas is often observed. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Neutralization: Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine, often as a trifluoroacetate salt if neutralization is omitted.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a versatile and powerful chiral building block that enables the efficient synthesis of complex and high-value molecules.[2][7] Its applications span from the core of pharmaceutical drug discovery to the cutting edge of asymmetric catalysis and materials science. The strategic advantage conferred by its valine-derived stereocenter and the orthogonal reactivity of its two amine groups ensures its continued relevance. As synthetic methodologies become more sophisticated, the demand for such precisely engineered building blocks will only increase, solidifying the role of this compound as an indispensable tool for the modern organic chemist.

References

- This compound CAS 871235-24-4 - BIOSYNCE. (n.d.).

- Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.).

- This compound - Biotuva Life Sciences. (n.d.).

- This compound | 871235-24-4 - ChemicalBook. (n.d.).

- 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - ChemicalBook. (n.d.).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- Short Cationic Peptidomimetic Antimicrobials - MDPI. (n.d.).

- Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (n.d.).

- Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central. (n.d.).

- Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands - RSC Publishing. (2015).

- Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. (2025). ACS Catalysis.

- Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones - Semantic Scholar. (2021).

- (R)-3-Boc-amino-butylamine | 170367-69-8 - Benchchem. (n.d.).

- Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals - ResearchGate. (n.d.).

- Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts - MDPI. (n.d.).

- N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine - Organic Syntheses Procedure. (n.d.).

- Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026).

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Publishing. (n.d.).

- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).

- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - UNIPI. (2019).

- CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents. (n.d.).

- BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace. (2019).

- New light-activated method revolutionizes creation of drug building blocks. (2025).

- Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Building Block / BOC Sciences: Advanced Building Blocks & Fine Reagents. (n.d.).

- Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros - Reddit. (2022).

- (R)-3-Boc-amino-butylamine - Chem-Impex. (n.d.).

- BOC-Amino Acids. (n.d.).

Sources

- 1. (R)-3-Boc-amino-butylamine | 170367-69-8 | Benchchem [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]

- 5. This compound | 871235-24-4 [chemicalbook.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 12. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Chiral Purity Analysis of 2-(Boc-amino)-3-methylbutylamine

Abstract

The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development. Enantiomeric purity directly impacts the safety, efficacy, and pharmacological profile of an active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical framework for assessing the chiral purity of 2-(tert-butoxycarbonylamino)-3-methylbutylamine, a key building block in the synthesis of various chiral molecules. We will delve into the underlying principles of chiral chromatography, present a detailed, field-proven High-Performance Liquid Chromatography (HPLC) methodology, and outline the critical parameters for method validation in accordance with regulatory expectations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and fine chemical industries.

Introduction: The Criticality of Chiral Purity in Drug Development

In the realm of pharmacology, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These enantiomers often exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even responsible for adverse effects.[1] The tragic case of thalidomide serves as a stark reminder of the devastating consequences of overlooking stereochemistry. Therefore, the stringent control and accurate measurement of the enantiomeric purity of chiral starting materials and intermediates, such as 2-(Boc-amino)-3-methylbutylamine, are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy.[2]

This compound, a derivative of the amino acid valine, contains a stereocenter that is often incorporated into the final API. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during synthesis to prevent unwanted side reactions of the amine functionality.[3] However, the synthetic steps involved in its preparation and subsequent reactions can sometimes lead to racemization, the formation of the undesired enantiomer.[4] Consequently, a robust and validated analytical method is essential to quantify the enantiomeric excess (e.e.) and ensure the material meets the stringent quality specifications required for pharmaceutical use.

This guide will focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), the gold standard for enantiomeric purity determinations.[5] We will explore the "why" behind the "how," providing a logical and scientifically grounded approach to method development and validation.

The Analytical Challenge: Understanding the Molecule

This compound presents a unique analytical challenge. The Boc group adds steric bulk and hydrophobicity, which influences its interaction with the CSP. The primary amine at the other end of the molecule provides a key interaction point for certain types of chiral selectors. The molecule lacks a strong chromophore, which can necessitate sensitive detection methods or derivatization to enhance UV absorbance or enable fluorescence detection.[6]

The choice of analytical strategy is dictated by these molecular characteristics. Direct methods, where the enantiomers are separated on a CSP without prior modification, are generally preferred for their simplicity and reduced risk of introducing analytical artifacts.

The Core of the Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that leverages the differential interaction of enantiomers with a chiral stationary phase to achieve separation.[7] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

The Heart of the Separation: Choosing the Right Chiral Stationary Phase (CSP)

The selection of the appropriate CSP is the most critical decision in developing a chiral separation method. For Boc-protected amino acid derivatives, several classes of CSPs have proven effective.

-

Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those found in CHIRALPAK® and CHIRALCEL® columns, are widely used for their broad enantioselectivity.[6] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

-

Macrocyclic Glycopeptide-Based CSPs: CSPs like CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ V (Vancomycin) offer unique selectivity due to their complex structures containing multiple stereocenters, peptide linkages, and carbohydrate moieties.[8] They are particularly effective for separating N-protected amino acids and their derivatives.

-

Crown Ether-Based CSPs: These are especially well-suited for the separation of compounds with primary amine groups, like amino acids.[1]

-

Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

For this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development.

A Field-Proven Experimental Protocol: Chiral HPLC Analysis

This section provides a detailed, step-by-step protocol for the chiral purity analysis of this compound. This method serves as a robust starting point that can be optimized for specific laboratory instrumentation and requirements.

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess (% e.e.).

3.2.1. Instrumentation and Materials

-

Instrumentation: HPLC system with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, for example, a CHIRALPAK® IC column (or similar cellulose tris(3,5-dichlorophenylcarbamate) phase), is a strong candidate.[9]

-

Chemicals and Reagents:

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

HPLC-grade Ethanol (EtOH)

-

Trifluoroacetic acid (TFA) (optional mobile phase additive)

-

Reference standard of the desired enantiomer of this compound

-

Racemic (1:1 mixture of both enantiomers) this compound

-

3.2.2. Chromatographic Conditions (Starting Point)

| Parameter | Condition | Rationale |

| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs are known for their excellent selectivity for a wide range of chiral compounds, including N-protected amino derivatives.[9] |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A normal-phase mobile system is typically the first choice for polysaccharide CSPs. The ratio of the polar alcohol modifier to the non-polar alkane is the primary tool for adjusting retention and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column that provides a good balance between analysis time and efficiency. |

| Column Temperature | 25 °C | Temperature can influence selectivity. Maintaining a constant temperature is crucial for reproducible results. |

| Detection | UV at 210 nm | The Boc-carbamate group has some UV absorbance at low wavelengths. If sensitivity is an issue, derivatization or a more sensitive detector (e.g., a Corona Charged Aerosol Detector) may be necessary. |

| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |

3.2.3. Sample Preparation

-

Racemic Standard Preparation: Accurately weigh and dissolve the racemic this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL. This solution is crucial for identifying the elution order of the enantiomers and for calculating the resolution.

-

Sample Preparation: Prepare the test sample of this compound at the same concentration (0.5 mg/mL) in the mobile phase.

-

Spiked Sample (for peak identification): If the elution order is unknown, spike the sample solution with a small amount of the known desired enantiomer standard. An increase in the area of one of the peaks will confirm its identity.

3.2.4. Data Analysis

-

Inject the racemic standard to establish the retention times of both enantiomers and to ensure the system is capable of separating them.

-

Inject the test sample.

-

Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer.

-

Calculate the enantiomeric excess (% e.e.) using the following formula:

% e.e. = [(Area of Desired Enantiomer - Area of Undesired Enantiomer) / (Area of Desired Enantiomer + Area of Undesired Enantiomer)] x 100

Method Optimization: The Path to a Robust Assay

The initial conditions provided are a starting point. Optimization is often necessary to achieve baseline separation and a suitable run time.

-

Mobile Phase Composition: The most impactful parameter. Increasing the percentage of the alcohol modifier (e.g., from 10% to 15% IPA) will generally decrease retention times. Conversely, decreasing the alcohol percentage will increase retention and may improve resolution. Different alcohols (e.g., ethanol) can also alter selectivity.

-

Mobile Phase Additives: Small amounts of an acidic or basic additive (like TFA or diethylamine, respectively) can improve peak shape and resolution, especially for compounds with amine functionalities.

-

Temperature: Lowering the column temperature often increases resolution but also increases analysis time and backpressure.

Ensuring Trustworthiness: Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10] For a chiral purity assay, validation must demonstrate that the method is specific, sensitive, precise, accurate, and linear for the undesired enantiomer. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[11][12]

Key Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and any other potential impurities. | Baseline resolution (Rs > 1.5) between the enantiomer peaks. |

| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1; precision and accuracy at this level should be acceptable. |

| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99 for a series of solutions of the undesired enantiomer (e.g., from LOQ to 1.0% of the nominal sample concentration). |

| Accuracy | The closeness of the test results to the true value. | Determined by analyzing samples with known amounts of the undesired enantiomer (spiked samples). Recovery should be within 90-110% of the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at different levels (repeatability, intermediate precision). Relative Standard Deviation (RSD) should typically be < 10% at the limit of quantitation. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | The resolution and % e.e. should not be significantly affected by the introduced variations. |

Logical Workflow for Method Development and Validation

The following diagram illustrates the logical flow from initial method development to a fully validated analytical procedure.

Caption: Logical workflow for chiral HPLC method development and validation.

Alternative and Complementary Techniques

While chiral HPLC is the predominant technique, other methods can be used for determining enantiomeric excess.

-

Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility.

-

Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for quantification by integration.[13][14]

-

Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used with chiral selectors added to the background electrolyte.

These methods can be valuable for orthogonal verification of the primary HPLC method.

Conclusion: A Commitment to Quality

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. This guide has provided a comprehensive overview of the principles and a practical, detailed protocol for achieving this using chiral HPLC. By understanding the causality behind experimental choices, from CSP selection to mobile phase optimization, and by adhering to rigorous validation standards, scientists can develop robust and reliable methods. This commitment to analytical excellence is fundamental to the integrity of the drug development process, ultimately safeguarding patient health.

References

- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Assessing the Chiral Integrity of Boc-L-Valine.

- BenchChem. (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.

- LCGC International. (2023, September 19). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- RSC Publishing. (2014, June 6). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization.

- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Method Validation for D- and L-Norvaline Separation.

- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.

- BenchChem. (n.d.). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.

- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- PMC - NIH. (n.d.). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.

- University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy.

- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.

- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.

- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. fda.gov [fda.gov]

- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

A Technical Guide to 2-(Boc-amino)-3-methylbutylamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks, possessing defined three-dimensional structures, are indispensable tools for medicinal chemists to construct complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these, N-protected amino derivatives play a crucial role, enabling the selective modification of molecules and the construction of intricate peptide and non-peptide scaffolds. This guide provides an in-depth technical overview of 2-(Boc-amino)-3-methylbutylamine, a versatile chiral building block, with a focus on its commercial availability, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is favored in organic synthesis for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for orthogonal protection strategies, a cornerstone of complex multi-step syntheses.[1] The valine-derived backbone of this compound provides a specific stereochemical configuration and a lipophilic isopropyl group that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Commercial Availability: Sourcing High-Quality Starting Material

This compound, identified by the CAS number 871235-24-4 , is commercially available from a range of specialized chemical suppliers. The availability of this building block from multiple vendors provides researchers with flexibility in sourcing and the ability to compare specifications and pricing. As a key intermediate, its reliable supply is crucial for uninterrupted research and development programs.

| Supplier | Purity (Typical) | Available Quantities |